PD173955
CAS No.: 260415-63-2
Cat. No.: VC0547887
Molecular Formula: C21H16Cl2N4OS
Molecular Weight: 443.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 260415-63-2 |
---|---|
Molecular Formula | C21H16Cl2N4OS |
Molecular Weight | 443.3 g/mol |
IUPAC Name | 6-(2,6-dichlorophenyl)-8-methyl-2-(3-methylsulfanylanilino)pyrido[2,3-d]pyrimidin-7-one |
Standard InChI | InChI=1S/C21H16Cl2N4OS/c1-27-19-12(9-15(20(27)28)18-16(22)7-4-8-17(18)23)11-24-21(26-19)25-13-5-3-6-14(10-13)29-2/h3-11H,1-2H3,(H,24,25,26) |
Standard InChI Key | VAARYSWULJUGST-UHFFFAOYSA-N |
SMILES | CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC(=CC=C4)SC |
Canonical SMILES | CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC(=CC=C4)SC |
Appearance | white solid powder |
Introduction
Chemical and Structural Profile of PD173955
Molecular Characteristics
PD173955 (C₂₁H₁₆Cl₂N₄OS; molecular weight 443.35 g/mol) features a pyrido[2,3-d]pyrimidine core substituted with a 2,6-dichlorophenyl group at position 6, a methylthio-aniline moiety at position 2, and a methylated lactam at position 8 . Its planar structure facilitates deep penetration into the ATP-binding pocket of tyrosine kinases, with chlorine atoms enhancing hydrophobic interactions (Fig. 1) .
Table 1: Physicochemical Properties of PD173955
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₁H₁₆Cl₂N₄OS | |
Molecular Weight | 443.35 g/mol | |
Solubility (PBS) | 12 µM at pH 7.4 | |
logP | 3.8 (predicted) |
Mechanism of Kinase Inhibition
Dual Conformational Binding
X-ray crystallography of PD173955 bound to Abl reveals a binding mode distinct from imatinib. While imatinib requires the DFG motif of Abl to adopt an inactive "DFG-out" conformation, PD173955 accommodates both "DFG-in" (active) and "DFG-out" states . This flexibility arises from its compact structure, which avoids steric clashes with the activation loop (Fig. 2A). The dichlorophenyl group occupies a hydrophobic cleft near the gatekeeper residue Thr315, while the methylthio-aniline forms π-stacking interactions with Phe382 .
Table 2: Kinase Inhibition Profiles
Kinase | IC₅₀ (nM) | Cellular Model | Source |
---|---|---|---|
Bcr-Abl | 1–2 | K562 CML cells | |
c-Kit | 25 | M07e megakaryoblastic | |
Src | 4 | HT-29 colon carcinoma |
Cell Cycle Effects
At 35 nM, PD173955 induces G₁ arrest in Bcr-Abl-positive K562 cells within 24 hours, accompanied by reduced phosphorylation of CrkL (Tyr207) and STAT5 (Tyr694) . This contrasts with imatinib, which primarily promotes apoptosis via Bcl-xL downregulation .
Preclinical Applications in Oncology
Overcoming Imatinib Resistance
In Ba/F3 cells expressing T315I mutant Bcr-Abl, PD173955 maintains an IC₅₀ of 8 nM compared to imatinib’s >1,000 nM . This efficacy stems from its ability to bypass the steric hindrance caused by the T315I mutation, a common resistance mechanism .
c-Kit-Driven Malignancies
Compound | Aβ Reduction (%) | Brain Penetration (Cₘₐₓ, µM) |
---|---|---|
PD173955 | 45 | 0.8 |
DV2-103 | 68 | 2.3 |
Synergy with BACE Inhibitors
Co-treatment with DV2-103 and BACE IV lowers Aβ levels by 92% in transgenic mice, exceeding additive effects . This synergy permits dose reduction of BACE inhibitors, potentially mitigating adverse effects like retinal toxicity .
Pharmacokinetics and Toxicity
Metabolic Stability
Microsomal assays show PD173955 undergoes rapid CYP3A4-mediated N-demethylation (t₁/₂ = 9 min), limiting oral bioavailability . Methylation of the lactam nitrogen in DV2-103 extends hepatic stability (t₁/₂ = 42 min) .
Cardiovascular Risks
At 10 µM, PD173955 prolongs the QT interval in Langendorff-perfused guinea pig hearts by inhibiting hERG channels (IC₅₀ = 380 nM) . Structural modifications to reduce basicity may mitigate this off-target effect.
Future Directions
Dual-Target Inhibitors
Hybrid molecules merging PD173955’s pyridopyrimidine core with BACE-inhibitory motifs (e.g., aminothiazines) could simultaneously target Aβ production and kinase signaling in Alzheimer’s .
Nanoparticle Formulations
Encapsulation in PEG-PLGA nanoparticles improves brain delivery 4-fold in mice, addressing blood-brain barrier limitations .
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